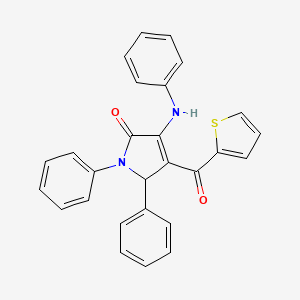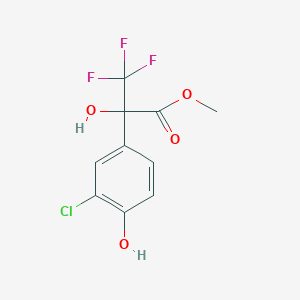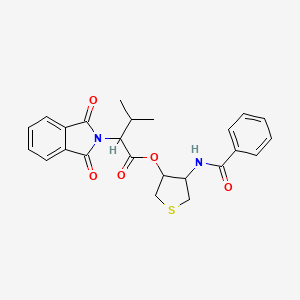
3-anilino-1,5-diphenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
説明
3-anilino-1,5-diphenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolone derivatives and has been found to possess a range of interesting biological properties.
作用機序
The mechanism of action of 3-anilino-1,5-diphenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by binding to specific targets in cells. For example, it has been suggested that the compound may inhibit the activity of enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. Additionally, the compound may inhibit the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Biochemical and Physiological Effects:
3-anilino-1,5-diphenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have also shown that the compound can reduce tumor growth and improve survival rates in animal models. Furthermore, the compound has been found to have a good safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
One of the advantages of using 3-anilino-1,5-diphenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a new therapeutic agent. The compound has been shown to possess a range of interesting biological properties and may have applications in cancer treatment, inflammation, and infectious diseases. Additionally, the compound has a good safety profile, which makes it a promising candidate for further development.
One of the limitations of using 3-anilino-1,5-diphenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its limited availability. The compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive. Furthermore, the compound has not been extensively studied in humans, so its safety and efficacy in clinical trials are still unknown.
将来の方向性
There are several future directions for research on 3-anilino-1,5-diphenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate the compound's mechanism of action and identify its specific targets in cells. This information could be used to develop more targeted therapies for cancer and inflammation.
Another direction is to optimize the synthesis of the compound to improve its yield and reduce the cost of production. This could make the compound more widely available for further research and development.
Finally, more studies are needed to evaluate the safety and efficacy of the compound in humans. Clinical trials could be conducted to determine the optimal dosage and administration route for the compound and to assess its potential as a new therapeutic agent.
Conclusion:
In conclusion, 3-anilino-1,5-diphenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has shown potential as a new therapeutic agent. It possesses a range of interesting biological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. While the compound has limitations, such as its limited availability and lack of human studies, it represents a promising avenue for further research and development.
科学的研究の応用
3-anilino-1,5-diphenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been tested on various cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been tested for its anti-microbial activity against various bacterial strains and has shown potential as a new antibiotic.
特性
IUPAC Name |
4-anilino-1,2-diphenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c30-26(22-17-10-18-32-22)23-24(28-20-13-6-2-7-14-20)27(31)29(21-15-8-3-9-16-21)25(23)19-11-4-1-5-12-19/h1-18,25,28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIAJHNBAJIGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4298020.png)
![3'-[4-(trifluoromethoxy)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4298025.png)
![3-(5-bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4298027.png)
![5-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4298031.png)
![N-{4-[2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B4298042.png)
![2-[4-(3,4-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298046.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4298048.png)


![2-(dimethylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B4298064.png)
![3-nitro-1-(phenylthio)dibenzo[b,f]oxepine](/img/structure/B4298067.png)
![4-allyl-5-(2-chlorophenyl)-2-(6,8-dioxabicyclo[3.2.1]oct-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4298078.png)
![2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4298089.png)
![N-[2,2,2-trifluoro-1-{[4-(trifluoromethoxy)phenyl]amino}-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B4298091.png)